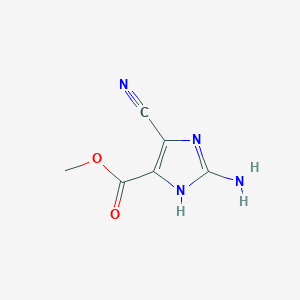

methyl 2-amino-4-cyano-1H-imidazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4-cyano-1H-imidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-12-5(11)4-3(2-7)9-6(8)10-4/h1H3,(H3,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSUSEKJUMRYBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(N1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665292 | |

| Record name | Methyl 2-amino-4-cyano-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225644-24-6 | |

| Record name | Methyl 2-amino-4-cyano-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Synthesis of Methyl 2 Amino 4 Cyano 1h Imidazole 5 Carboxylate

Classical Multi-Component Reaction Approaches to Imidazole (B134444) Ring Formation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single operation. This approach is particularly well-suited for the synthesis of substituted imidazoles.

One-Pot Condensation Strategies for Direct Synthesis

One-pot condensation reactions represent a highly efficient strategy for the direct synthesis of the imidazole ring of methyl 2-amino-4-cyano-1H-imidazole-5-carboxylate. These reactions typically involve the condensation of three or more components that provide the necessary atoms for the imidazole core and its substituents. A plausible one-pot approach for the target molecule could involve the reaction of a guanidine (B92328) derivative (providing the N-C-N unit), a derivative of methyl glyoxylate (B1226380) (providing the C4-C5 backbone), and a cyanide source.

The Debus-Radziszewski imidazole synthesis and related multi-component strategies often form the basis for these one-pot approaches. tandfonline.com For instance, a reaction could be envisioned between guanidine, methyl 2-cyano-3,3-dimethoxypropanoate, and a suitable oxidizing agent. The reaction proceeds through the in-situ formation of intermediates that subsequently cyclize to form the desired imidazole ring. The choice of solvent and catalyst is crucial for the success of these reactions, with polar solvents often being employed to facilitate the condensation steps.

| Reactant 1 | Reactant 2 | Reactant 3 | Typical Catalyst/Solvent | Product |

| Guanidine | Methyl 2-cyano-3,3-dimethoxypropanoate | Ammonium acetate | Acetic acid | This compound |

| Cyanamide (B42294) | Methyl 2-amino-3-oxopropanoate | Aldehyde | Lewis Acid / Ethanol | Substituted imidazole carboxylate |

Stepwise Synthetic Sequences and Isolation of Key Intermediates

While one-pot reactions offer elegance and efficiency, stepwise synthetic sequences provide better control over the regiochemistry and allow for the isolation and purification of key intermediates. This can be particularly advantageous when dealing with highly functionalized and potentially reactive substrates.

A potential stepwise synthesis of this compound could commence with the synthesis of a key intermediate such as methyl 2-amino-2-cyanoacetate. This intermediate can then be reacted with a suitable reagent to introduce the remaining atoms of the imidazole ring. For example, reaction with formamidine (B1211174) or a related C1 source could lead to the formation of the imidazole core.

Another stepwise approach could involve the initial formation of an amidine intermediate. researchgate.net For instance, diaminomaleonitrile (B72808) (DAMN) can serve as a versatile precursor. nih.gov One of the amino groups of DAMN can be selectively reacted to form an N-substituted derivative, which is then cyclized to form the imidazole ring. Subsequent functional group manipulations, such as hydrolysis of a nitrile group to a carboxylic acid and esterification, would then yield the final product. The isolation of these intermediates allows for their characterization and ensures the purity of the final product.

Catalytic and Sustainable Innovations in Synthesis

Recent advancements in synthetic methodology have focused on the development of catalytic and more sustainable approaches to imidazole synthesis. These innovations aim to improve reaction efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

Transition Metal-Mediated Cyclization Reactions

Transition metal catalysis has emerged as a powerful tool for the formation of heterocyclic rings. beilstein-journals.org Palladium-, copper-, and ruthenium-based catalysts have been employed in the synthesis of various imidazole derivatives. rsc.orgnih.gov For the synthesis of this compound, a transition metal-catalyzed cyclization could be envisioned.

One possible strategy involves an intramolecular cyclization of a suitably functionalized precursor. For example, a precursor containing an amino group and a nitrile or alkyne moiety could undergo a metal-catalyzed cyclization to form the imidazole ring. Palladium-catalyzed carboamination reactions of N-propargyl guanidines have been shown to be an effective method for constructing 2-aminoimidazole products. nih.gov Similarly, copper-catalyzed reactions are also prevalent in the synthesis of imidazoles, often facilitating domino reactions that form multiple bonds in a single step. rsc.org

| Catalyst | Reaction Type | Starting Material Type | Potential Advantage |

| Palladium(II) Acetate | Intramolecular Cyclization | Propargyl guanidine derivative | High efficiency and regioselectivity |

| Copper(I) Iodide | Domino Reaction | Amidine and alkyne | Formation of multiple bonds in one pot |

| Ruthenium(II) Complex | Borrowing Hydrogen Reaction | Benzylic alcohol and diketone | Aerobic conditions, good functional group tolerance |

Organocatalytic and Other Metal-Free Approaches

Organocatalysis offers a valuable alternative to transition metal catalysis, avoiding the use of potentially toxic and expensive metals. acs.orgacs.orgnih.gov Various organocatalysts, such as N-heterocyclic carbenes (NHCs) and proline derivatives, have been successfully applied to the synthesis of substituted imidazoles. rsc.org

A thiazolium-catalyzed reaction, a type of NHC catalysis, could be employed to generate an α-ketoamide intermediate in situ, which then cyclizes to form the imidazole ring. acs.orgacs.org This approach allows for the one-pot synthesis of highly functionalized imidazoles from readily available starting materials. Metal-free approaches also include reactions utilizing reagents like iodine or N-halosuccinimide to promote cyclization, although these may not always align with green chemistry principles.

Green Chemistry Principles in Reaction Design (e.g., solvent-free, aqueous media)

The principles of green chemistry are increasingly influencing the design of synthetic routes. This includes the use of environmentally benign solvents, such as water or deep eutectic solvents, and the development of solvent-free reaction conditions. mdpi.comnih.gov

The synthesis of imidazole derivatives has been successfully demonstrated in aqueous media, which is a significant step towards more sustainable chemical processes. pnu.ac.irresearchgate.net For the synthesis of this compound, a multi-component reaction in water, potentially facilitated by a phase-transfer catalyst or a water-soluble catalyst, could be a viable green approach. Solvent-free reactions, often conducted under microwave irradiation or ball milling, represent another avenue for sustainable synthesis. researchgate.net These methods can lead to shorter reaction times, higher yields, and a significant reduction in waste. The use of deep eutectic solvents (DESs) has also been shown to be effective for the synthesis of 2-aminoimidazoles, offering a recyclable and often biodegradable reaction medium. mdpi.comnih.gov

Mechanistic Investigations into Imidazole Annulation Pathways

The formation of the imidazole ring in this compound is a subject of significant chemical interest. While direct mechanistic studies on this specific molecule are not extensively detailed in the available literature, valuable insights can be drawn from investigations into the synthesis of structurally similar compounds, particularly those derived from diaminomaleonitrile (DAMN). The following sections explore the proposed reaction pathways, the absence of kinetic data, and the role of computational modeling in understanding the formation of this imidazole derivative.

Elucidation of Proposed Reaction Mechanisms

The synthesis of 2-amino-4-cyano-1H-imidazole-5-carboxylate derivatives often involves the cyclization of intermediates derived from diaminomaleonitrile. Based on studies of analogous systems, such as the formation of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, a plausible mechanism can be proposed. nih.gov The initial step typically involves the reaction of a DAMN-based precursor with a suitable reagent, leading to an intermediate that is primed for intramolecular cyclization.

One proposed pathway involves a diaza-Cope rearrangement of an intermediate species. However, computational studies on related imidazole syntheses suggest that the regioselectivity of the reaction, favoring imidazole formation over other potential products like 1,2-dihydropyrazines, is often driven by specific substituent effects. For instance, the presence of a group capable of facilitating an intramolecular proton transfer can significantly influence the reaction pathway. nih.gov In the case of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, a 2-hydroxyaryl group is believed to promote an intramolecular abstraction and protonation process within a cycloadduct intermediate. This self-catalyzed hydrogen atom shift guides the reaction towards the formation of the imidazole ring. nih.gov

While this compound lacks such a self-assisting group, the general principle of an intramolecular cyclization followed by aromatization is likely to be the operative mechanism. The reaction would proceed through a series of steps involving nucleophilic attack, bond formation, and subsequent elimination of a leaving group to afford the stable aromatic imidazole ring. The precise nature of the intermediates and transition states will, of course, be dependent on the specific synthetic route employed.

Kinetic Studies of Formation Reactions

Such kinetic studies would be invaluable for optimizing the synthesis of this compound on an industrial scale, providing a deeper understanding of the reaction mechanism, and allowing for precise control over the reaction conditions to maximize yield and purity. The absence of this data highlights an area ripe for future research in the field of heterocyclic chemistry.

Computational Modeling of Reaction Energetics and Intermediates

In the absence of extensive experimental kinetic data, computational modeling has emerged as a powerful tool for investigating the reaction mechanisms of imidazole synthesis. Density Functional Theory (DFT) calculations, for example, can be employed to map the potential energy surface of the reaction, identify transition states, and calculate the activation energies for different proposed pathways. nih.gov

For the analogous synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, computational studies have been instrumental in elucidating the role of the 2-hydroxyaryl substituent. These studies have shown that this group actively participates in the reaction mechanism by facilitating a key proton transfer step, thereby lowering the activation energy for the imidazole-forming pathway compared to competing reaction routes. nih.gov The geometries of the transition states and intermediates can be optimized, providing a three-dimensional visualization of the reaction progress. nih.gov

A similar computational approach could be applied to the synthesis of this compound to predict the most likely reaction mechanism. By modeling the energetics of various potential intermediates and transition states, it would be possible to determine the lowest energy pathway for the imidazole annulation. Such studies would provide valuable theoretical support for proposed mechanisms and could guide future experimental work aimed at improving the synthesis of this important heterocyclic compound.

Below is a hypothetical data table illustrating the type of information that could be generated from a computational study on the reaction energetics of a proposed pathway for the formation of a related imidazole derivative.

| Intermediate/Transition State | Description | Relative Free Energy (kcal/mol) |

| INT | Cycloadduct Intermediate | 0.0 |

| TS3 | Transition state for proton transfer | +15.2 |

| INT-H | Protonated Intermediate | -5.7 |

| TS4 | Transition state for aromatization | +20.1 |

| Product | Imidazole Derivative | -25.8 |

Note: The data in this table is illustrative and based on computational studies of a similar, but not identical, imidazole synthesis. It serves to demonstrate the type of energetic information that can be obtained through computational modeling. nih.gov

Reactivity and Transformations of Methyl 2 Amino 4 Cyano 1h Imidazole 5 Carboxylate

Reactions Involving the Exocyclic Amino Group

The exocyclic amino group in 2-aminoimidazoles (2-AIs) is a key site for synthetic modifications. However, its nucleophilicity can be lower compared to the endocyclic nitrogen atoms, a factor that influences its reactivity in various chemical transformations. frontiersin.orgresearchgate.net

The exocyclic amino group of methyl 2-amino-4-cyano-1H-imidazole-5-carboxylate can undergo acylation and sulfonylation with appropriate electrophilic reagents. These reactions are fundamental for the synthesis of various derivatives and for installing protecting groups.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) leads to the formation of the corresponding N-acyl derivatives. A common example of this transformation is the protection of the amino group using di-tert-butyl dicarbonate (B1257347) (Boc₂O), which proceeds in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to yield the N-Boc protected imidazole (B134444). nih.gov

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in a basic medium provides N-sulfonylated products. These reactions convert the amino group into a sulfonamide, which can alter the compound's chemical properties and serve as a protecting group.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride, Acetic anhydride | N-acetyl-2-aminoimidazole |

| Boc-Protection | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-2-aminoimidazole |

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | N-tosyl-2-aminoimidazole |

This table presents illustrative examples of acylation and sulfonylation reactions applicable to the 2-amino group.

The primary exocyclic amino group can be converted into a diazonium salt through diazotization. This reaction typically involves treating the aminoimidazole with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl or H₂SO₄) at low temperatures (0–5 °C). Diazotization of aminoimidazoles has been reported, particularly for 5-aminoimidazoles, which can yield either stable diazoimidazoles or the corresponding diazonium salts depending on the reaction conditions. researchgate.net

The resulting 2-diazonium salt is a highly valuable synthetic intermediate, although often unstable. It can undergo a variety of subsequent transformations:

Sandmeyer-type reactions: The diazonium group can be replaced by various nucleophiles, such as halides (–Cl, –Br) or cyanide (–CN), using the corresponding copper(I) salts.

Schiemann reaction: Replacement by fluorine (–F) can be achieved using fluoroboric acid (HBF₄).

Hydrolysis: Reaction with water, often upon warming, can introduce a hydroxyl group, leading to the corresponding 2-hydroxyimidazole derivative.

These transformations provide a powerful method for introducing a wide range of substituents at the C2 position of the imidazole ring, which would be difficult to achieve by other means.

The nucleophilic amino group readily participates in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding Schiff bases (imines). This reaction is typically catalyzed by acid.

Furthermore, the 2-aminoimidazole scaffold is a key building block in multicomponent reactions (MCRs). frontiersin.org In reactions of the Biginelli type, 2-aminoazoles can act as the nitrogen-containing component, reacting with an aldehyde and a β-dicarbonyl compound (like ethyl acetoacetate) to construct fused heterocyclic systems, such as imidazo[1,2-a]pyrimidines. nih.gov The specific outcome is influenced by the nature of the reactants and the reaction conditions. frontiersin.org

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Aldehyde (R-CHO) | - | Acid | Schiff Base / Imine |

| Aldehyde (R¹-CHO) | β-ketoester (e.g., Ethyl acetoacetate) | Acid/Base | Fused Pyrimidine (B1678525) System |

This table illustrates the condensation of the 2-amino group with carbonyl compounds.

Transformations of the Cyano Functionality

The cyano (nitrile) group at the C4 position is a versatile functional group that can be converted into several other important functionalities, including amides, carboxylic acids, and amines. rug.nlresearchgate.net

The nitrile group can be hydrolyzed under either acidic or basic conditions. The reaction proceeds in two stages: initial hydration to a primary amide (carboxamide), followed by further hydrolysis of the amide to a carboxylic acid. chemistrysteps.comlumenlearning.com

Partial Hydrolysis (Amidation): Careful control of reaction conditions (e.g., using acid catalysis with limited water or certain basic conditions) can allow for the isolation of the intermediate carboxamide. The existence of 2-amino-4-cyano-1H-imidazole-5-carboxamide confirms that this transformation is synthetically accessible. nih.gov A patented method for producing a related compound, 4-amino-5-imidazole carboxamide, involves a ring-closure reaction under alkaline conditions, highlighting the utility of basic conditions for such transformations. google.com

Complete Hydrolysis: More vigorous conditions, such as heating in concentrated aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH), will drive the reaction to completion, yielding the corresponding 4-carboxy-imidazole derivative after acidification of the reaction mixture. chemistrysteps.comthieme-connect.de

| Conditions | Intermediate Product | Final Product (after workup) |

| Mild Acid/Base | 2-amino-5-(methoxycarbonyl)-1H-imidazole-4-carboxamide | 2-amino-5-(methoxycarbonyl)-1H-imidazole-4-carboxylic acid |

| Strong Acid/Base | (Not typically isolated) | 2-amino-5-(methoxycarbonyl)-1H-imidazole-4-carboxylic acid |

This table summarizes the outcomes of nitrile group hydrolysis.

The cyano group can be reduced to a primary amine (aminomethyl group, –CH₂NH₂) using various reducing agents. rug.nl This transformation provides a route to introduce a flexible, basic side chain at the C4 position.

Common methods for nitrile reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). It is often performed under pressure.

Chemical Reduction: Powerful hydride reagents, most notably Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like THF or diethyl ether), are highly effective for reducing nitriles to primary amines. A subsequent aqueous workup is required to hydrolyze the intermediate aluminum-nitrogen complexes.

Care must be taken to ensure chemoselectivity, as the reducing conditions could potentially affect the methyl ester group or, under very harsh conditions, the imidazole ring itself.

Cycloaddition Reactions Involving the Nitrile (e.g., with azides)

The electron-rich, polynitrogen heterocyclic structure of tetrazoles makes them significant in medicinal chemistry, often serving as bioisosteric analogues of carboxylic acids and cis-amide groups. researchgate.net The most common and effective method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), typically sodium azide or hydrazoic acid. researchgate.netnih.govnih.gov This reaction is a prime example of click chemistry, known for its efficiency and high yields. nih.gov

The nitrile group of this compound can participate in such cycloaddition reactions. When treated with an azide source, such as sodium azide (NaN₃), the nitrile undergoes a 1,3-dipolar cycloaddition to form a tetrazole ring. This transformation converts the cyano group into a 5-substituted-1H-tetrazolyl moiety. nih.govorganic-chemistry.org The reaction is often catalyzed by Lewis acids like zinc salts or facilitated by various reagents under different conditions, including in water, which serves as an environmentally benign solvent. nih.govorganic-chemistry.org

The general transformation is illustrated below:

Figure 1: Cycloaddition of this compound with azide.

This reaction provides a direct route to imidazole-tetrazole hybrid molecules, which are of interest for their potential biological activities stemming from the combination of these two important heterocyclic systems. researchgate.net

Ester Group Manipulations

The methyl ester group at the C5 position of the imidazole ring is amenable to several classical transformations, providing access to other key functional groups such as carboxylic acids, alcohols, aldehydes, amides, and hydrazides.

The methyl ester of 2-amino-4-cyano-1H-imidazole-5-carboxylate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using an aqueous solution of a base like sodium hydroxide (B78521) followed by acidification, is a common method to saponify the ester and yield the carboxylate salt, which is then protonated to give the free carboxylic acid.

Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction is typically driven to completion by using the desired alcohol as the solvent or by removing methanol (B129727) as it is formed.

Table 1: Hydrolysis and Transesterification Reactions

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | 1. NaOH (aq) 2. H₃O⁺ | 2-Amino-4-cyano-1H-imidazole-5-carboxylic acid |

The ester group can be reduced to a primary alcohol or, under more controlled conditions, to an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) will typically reduce the ester completely to the corresponding primary alcohol, (2-amino-4-cyano-1H-imidazol-5-yl)methanol.

Selective reduction to the aldehyde, 2-amino-4-cyano-1H-imidazole-5-carbaldehyde, is more challenging but can often be accomplished using sterically hindered reducing agents at low temperatures. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H).

Table 2: Reduction of the Ester Group

| Product | Reagents | Conditions |

|---|---|---|

| (2-Amino-4-cyano-1H-imidazol-5-yl)methanol | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF |

The methyl ester can be converted into a variety of amides through reaction with primary or secondary amines. This aminolysis reaction can be performed by heating the ester with the desired amine, sometimes in the presence of a catalyst. This method is used to synthesize libraries of imidazole-4,5-dicarboxamides for biological screening. nih.govresearchgate.net The reaction yields 2-amino-4-cyano-1H-imidazole-5-carboxamides.

Similarly, reaction with hydrazine (B178648) (N₂H₄) or hydrazine hydrate (B1144303) converts the ester into the corresponding hydrazide, 2-amino-4-cyano-1H-imidazole-5-carbohydrazide. nih.gov Cyanoacetylhydrazine is a versatile intermediate with multiple reactive sites used in the synthesis of various heterocyclic compounds. researchgate.net The resulting hydrazide is a useful building block for the synthesis of more complex heterocyclic systems, such as pyrazoles or oxadiazoles.

Table 3: Synthesis of Amides and Hydrazides

| Reactant | Product |

|---|---|

| Primary/Secondary Amine (R¹R²NH) | 2-Amino-4-cyano-N-substituted-1H-imidazole-5-carboxamide |

Reactivity of the Imidazole Ring System

The imidazole ring contains two nitrogen atoms, offering sites for substitution, particularly N-alkylation and N-arylation. The reactivity is influenced by the electron-donating amino group and the electron-withdrawing cyano and carboxylate groups.

N-alkylation of the imidazole ring can occur at either the N1 or N3 position. The regioselectivity of the reaction can be influenced by the nature of the alkylating agent, the reaction conditions (base, solvent), and the presence of substituents on the ring. monash.edu In similar 1-hydroxyimidazole (B8770565) systems, alkylation with benzyl (B1604629) halides has been shown to proceed selectively on the oxygen atom of the hydroxy group, but N-alkylation products (imidazole 3-oxides) can be obtained through other synthetic routes. researchgate.net For this compound, direct alkylation would likely involve treating the imidazole with an alkyl halide in the presence of a base to deprotonate the ring nitrogen, facilitating nucleophilic attack.

N-arylation, the introduction of an aryl group onto a ring nitrogen, is typically accomplished using metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed methods, for example, are effective for the N-arylation of various heterocyclic compounds, including 2-aminobenzothiazoles, with aryl halides. researchgate.net A similar strategy could be applied to this compound, using a palladium catalyst, a suitable ligand, and a base to couple the imidazole with an aryl halide or triflate. researchgate.netnih.gov

Table 4: N-Alkylation and N-Arylation Reactions

| Reaction | Typical Reagents | Product |

|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH) | Methyl 1-alkyl-2-amino-4-cyano-1H-imidazole-5-carboxylate |

Electrophilic and Nucleophilic Substitution on the Imidazole Core

The reactivity of the imidazole core in "this compound" towards electrophilic and nucleophilic substitution is dictated by the electronic properties of its constituent atoms and the influence of the attached functional groups: the amino, cyano, and methyl carboxylate groups.

Electrophilic Substitution:

The imidazole ring is generally considered an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. The nitrogen atom at position 1 has a lone pair of electrons that participates in the aromatic sextet, increasing the electron density of the ring. Conversely, the nitrogen at position 3 is pyridine-like, with its lone pair in an sp2 orbital, and tends to withdraw electron density.

In the case of "this compound," the 2-amino group is a strong activating group, donating electron density to the imidazole ring through resonance. This significantly enhances the nucleophilicity of the ring, making it more reactive towards electrophiles. In contrast, the 4-cyano and 5-carboxylate groups are electron-withdrawing groups, which deactivate the ring towards electrophilic substitution.

The directing effect of these substituents plays a crucial role in determining the site of electrophilic attack. The powerful activating effect of the 2-amino group would primarily direct incoming electrophiles to the C4 and C5 positions. However, these positions are already substituted. Therefore, electrophilic substitution on the imidazole core of this specific molecule is sterically and electronically challenging. If a reaction were to occur, it would likely require forcing conditions and might lead to a mixture of products, potentially involving reaction at the nitrogen atoms or displacement of a substituent, although the latter is less common for cyano and carboxylate groups under electrophilic conditions.

Nucleophilic Substitution:

Nucleophilic aromatic substitution on an unsubstituted imidazole ring is generally difficult due to the electron-rich nature of the ring. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group.

In "this compound," the cyano and methyl carboxylate groups at positions 4 and 5, respectively, are strong electron-withdrawing groups. These groups significantly reduce the electron density of the imidazole ring, making it more susceptible to nucleophilic attack. However, for a nucleophilic substitution reaction to proceed on the carbon atoms of the ring, a suitable leaving group would be necessary. Since the substituents are amino, cyano, and carboxylate, none of which are typically good leaving groups in nucleophilic aromatic substitution, direct displacement of these groups by a nucleophile is unlikely.

It is more plausible that nucleophilic attack could occur at the carbon atom of the cyano group or the carbonyl carbon of the ester, leading to transformations of these functional groups rather than substitution on the imidazole core itself. For instance, the cyano group could be hydrolyzed under basic or acidic conditions, and the ester could undergo saponification or amidation.

Cascade and Tandem Reactions Utilizing the Compound

"this compound" is a highly functionalized molecule with multiple reactive sites, making it a potentially valuable building block in cascade and tandem reactions for the synthesis of more complex heterocyclic systems. These reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy.

The strategic placement of the amino, cyano, and carboxylate functionalities on the imidazole core provides several avenues for intramolecular and intermolecular transformations. The 2-amino group can act as a nucleophile, while the cyano and ester groups can serve as electrophilic sites or precursors to other reactive functionalities.

One potential cascade reaction could involve an initial reaction at the amino group, followed by an intramolecular cyclization. For example, reaction with a bifunctional electrophile could lead to the formation of a fused heterocyclic system. The cyano group can also participate in cascade sequences. For instance, it can be reduced to an aminomethyl group, which could then undergo an intramolecular condensation with the adjacent ester group to form a lactam.

Furthermore, the compound could be employed in multicomponent reactions, a type of tandem reaction where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. The diverse functionalities of "this compound" make it an attractive substrate for such transformations, potentially leading to the rapid construction of diverse and complex molecular scaffolds.

While specific examples of cascade and tandem reactions utilizing "this compound" are not extensively documented in the literature, its structural features are analogous to other highly substituted heterocycles that have been successfully employed in such synthetic strategies. The development of novel cascade and tandem reactions involving this compound represents a promising area for future research in synthetic organic chemistry.

Photochemical and Electrochemical Transformations

The presence of the imidazole ring, along with the chromophoric cyano and carboxylate groups, suggests that "this compound" may undergo interesting photochemical and electrochemical transformations.

Photochemical Transformations:

Imidazole and its derivatives are known to exhibit a range of photochemical reactions, including photoisomerization, photooxidation, and photoreduction. The absorption of UV light can promote the imidazole ring to an excited state, leading to rearrangements. For instance, photochemical isomerization of imidazoles can lead to the formation of other five-membered ring isomers. The specific substituents on the ring can influence the course of these photorearrangements.

The cyano and methyl carboxylate groups can also influence the photochemical behavior of the molecule. These groups can act as electron acceptors in the excited state, potentially leading to photoinduced electron transfer processes. Furthermore, the presence of the amino group could facilitate photooxidation reactions.

Electrochemical Transformations:

The electrochemical behavior of "this compound" is expected to be influenced by its various functional groups. The imidazole ring itself can be either oxidized or reduced, depending on the applied potential and the reaction conditions. The 2-amino group is an electron-donating group and would be expected to facilitate the oxidation of the molecule.

Conversely, the cyano and methyl carboxylate groups are electron-withdrawing and would be susceptible to reduction. The electrochemical reduction of the cyano group could lead to the formation of an aminomethyl group. The ester group could also be reduced, although typically at more negative potentials.

Derivatization and Advanced Synthetic Applications

Synthesis of Fused Heterocyclic Systems

The unique arrangement of reactive sites on methyl 2-amino-4-cyano-1H-imidazole-5-carboxylate facilitates the construction of various fused heterocyclic scaffolds, which are often associated with significant biological activities.

The fusion of a pyrimidine (B1678525) ring to the imidazole (B134444) core of this compound leads to the formation of pyrimido[4,5-d]imidazoles, which are structurally related to purines. These purine (B94841) analogues are of considerable interest in medicinal chemistry due to their potential to interact with biological targets that recognize natural purines.

The synthesis of these fused systems often involves the reaction of the amino group and the adjacent cyano group of the imidazole precursor with various one-carbon synthons. For instance, treatment with cyanamide (B42294) can lead to the formation of 2-amino-6-cyano-purine derivatives. researchgate.net This transformation highlights the utility of the cyano group as a latent carboxylate equivalent, which upon cyclization, contributes to the formation of the pyrimidine ring. The resulting purine analogues can serve as scaffolds for the development of novel therapeutic agents.

Imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines are another important class of fused heterocycles that can be synthesized from imidazole precursors. These scaffolds are present in a number of biologically active molecules. The synthesis of these compounds can be achieved through various strategies that involve the annulation of a pyridine (B92270) ring onto the imidazole core. While direct synthesis from this compound is less commonly detailed, related 5-amino-4-cyanoimidazole derivatives are key intermediates. researchgate.net

General synthetic routes to imidazo[4,5-b]pyridines often involve the condensation of 2,3-diaminopyridine (B105623) with carboxylic acids or their derivatives. nih.gov Alternatively, palladium-catalyzed amidation of 2-chloro-3-amino-pyridines provides a facile route to these structures. organic-chemistry.org The C2 amination of pre-formed imidazo[4,5-b]pyridines can also be accomplished through halogenation followed by nucleophilic aromatic substitution. nih.govrsc.org These methods underscore the synthetic accessibility of this class of compounds, which share a structural resemblance to purines and exhibit a wide range of therapeutic potential. irb.hr

The reactivity of this compound extends to the synthesis of a variety of other polycyclic imidazole derivatives. The combination of the amino and cyano functionalities allows for cyclization reactions with a range of bifunctional reagents to construct diverse heterocyclic rings fused to the imidazole core. For example, reaction with reagents containing both a nucleophilic and an electrophilic center can lead to the formation of novel fused systems. The specific nature of the resulting polycyclic structure is dictated by the choice of the cyclizing agent.

Construction of Complex Molecular Architectures and Scaffolds

Beyond the synthesis of fused heterocyclic systems, this compound is a valuable starting material for the construction of more complex molecular architectures and scaffolds. The functional groups on the imidazole ring can be selectively modified to introduce additional points of diversity, enabling the synthesis of molecules with intricate three-dimensional structures.

The development of novel synthetic methodologies, such as the van Leusen imidazole synthesis, has further expanded the toolkit for creating diverse imidazole-based compounds. mdpi.com This reaction, which utilizes tosylmethylisocyanides (TosMICs), provides a powerful means of constructing the imidazole ring itself, which can then be further elaborated.

Development of Libraries of Imidazole-Based Compounds for Chemical Space Exploration

The versatility of this compound and related imidazole building blocks makes them ideal starting points for the development of compound libraries for chemical space exploration. By systematically varying the substituents at different positions of the imidazole ring, large collections of diverse molecules can be generated. These libraries are invaluable tools in drug discovery, allowing for the screening of a wide range of chemical structures to identify new hits and leads for various therapeutic targets.

The imidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govresearchgate.net The development of imidazole-based libraries allows for the systematic exploration of the chemical space around this important core, increasing the probability of discovering novel bioactive compounds. nih.gov

Formation of Supramolecular Assemblies and Coordination Polymers

The presence of nitrogen atoms in the imidazole ring and the oxygen atoms of the carboxylate group in derivatives of this compound provide potential coordination sites for metal ions. This property allows for the use of these molecules as ligands in the construction of supramolecular assemblies and coordination polymers. mdpi.com

By carefully selecting the metal ions and the specific imidazole-based ligand, it is possible to control the self-assembly process to generate a wide variety of structures with different dimensionalities, from discrete molecular complexes to one-, two-, and three-dimensional coordination polymers. mdpi.com These materials can exhibit interesting properties, such as porosity, luminescence, and catalytic activity, making them promising candidates for applications in gas storage, sensing, and catalysis.

Advanced Spectroscopic and Crystallographic Elucidation of Structure and Reactivity

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like methyl 2-amino-4-cyano-1H-imidazole-5-carboxylate in solution. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C), enabling the unambiguous assignment of the molecular structure and the monitoring of chemical transformations.

While one-dimensional (1D) NMR spectra provide initial information on the types and number of protons and carbons, two-dimensional (2D) NMR techniques are essential for establishing the precise connectivity between atoms.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, which would be primarily used to confirm correlations within any alkyl chains or aromatic systems that might be substituted on the core structure. For the parent compound, its utility would be limited due to the presence of isolated spin systems.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These techniques map direct, one-bond correlations between protons and the carbons they are attached to. This would definitively link the methyl protons of the ester group to their corresponding carbon atom.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Key HMBC Correlations |

|---|---|---|---|

| -NH₂ | ~5.0-7.0 (broad) | - | C2 |

| -NH (imidazole) | ~11.0-12.0 (broad) | - | C2, C4, C5 |

| -OCH₃ | ~3.8 | ~52 | C=O (ester) |

| C2 | - | ~158 | -NH₂, -NH |

| C4 | - | ~95 | -NH |

| C5 | - | ~135 | -NH, -OCH₃ |

| -CN | - | ~115 | - |

| -C=O | - | ~165 | -OCH₃ |

Unsymmetrically substituted imidazoles with a proton on a ring nitrogen can exist as a mixture of tautomers that rapidly interconvert. mdpi.com Dynamic NMR (DNMR) is a powerful technique to study such exchange processes. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, the tautomeric exchange may be so fast on the NMR timescale that an averaged spectrum is observed. mdpi.com As the temperature is lowered, the rate of exchange decreases, which can lead to the broadening of signals and, eventually, the resolution of distinct signals for each individual tautomer if the exchange can be "frozen out". researchgate.net These studies provide critical information on the kinetics and thermodynamics of the tautomerization process, which is fundamental to the compound's reactivity and interaction with biological systems. researchgate.net

Mass Spectrometry (MS) for Mechanistic Pathway Tracing and Isotopic Labeling Studies

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It is also instrumental in deducing molecular structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. chemrxiv.org For this compound, the expected molecular formula is C₆H₆N₄O₂. HRMS can confirm this composition by measuring the molecular ion's mass to within a few parts per million (ppm) of its calculated theoretical value (166.0491). nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, making it an essential step in structure confirmation.

In mass spectrometry, particularly under electron impact (EI) ionization, the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides a fingerprint of the molecule's structure. researchgate.net For imidazole (B134444) derivatives, the heterocyclic ring is relatively stable, often appearing as an abundant molecular ion peak. researchgate.netnih.gov

Key fragmentation pathways for this compound would likely involve the loss of small, stable neutral molecules from its side chains.

| Process | Neutral Loss | Fragment Structure | Significance |

|---|---|---|---|

| Loss of methoxy (B1213986) radical | ·OCH₃ | [M - 31]⁺ | Confirms presence of a methyl ester group. |

| Loss of methyl formate | CH₂O₂ | [M - 60]⁺ | Indicates a rearrangement followed by elimination of the ester group. |

| Loss of hydrogen cyanide | HCN | [M - 27]⁺ | A common fragmentation for nitriles or the imidazole ring itself. researchgate.net |

| Loss of carbon monoxide | CO | [M - 28]⁺ | Characteristic loss from the ester carbonyl group. |

These fragmentation patterns are invaluable for confirming the presence and connectivity of the various functional groups attached to the imidazole core.

Single Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would confirm the planarity of the imidazole ring and reveal the conformation of the methyl carboxylate substituent relative to the ring.

Furthermore, this technique elucidates the intricate network of intermolecular interactions that govern how molecules pack together in a crystal lattice. Key interactions for this compound would include hydrogen bonds. The amino group (-NH₂) and the imidazole N-H group are excellent hydrogen bond donors, while the cyano nitrogen, the carbonyl oxygen, and the sp²-hybridized imidazole ring nitrogen are potential hydrogen bond acceptors. nih.govresearchgate.net These interactions play a critical role in stabilizing the crystal structure and influence the compound's physical properties, such as melting point and solubility. Analysis of crystal structures of similar functionalized imidazoles reveals the prevalence of such hydrogen-bonding networks. mdpi.comnih.gov

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.9055 |

| b (Å) | 18.8699 |

| c (Å) | 12.9213 |

| β (°) | 92.299 |

| Volume (ų) | 2413.3 |

| Key Intermolecular Interactions | N-H···N, N-H···O hydrogen bonds |

*Data derived from a similar functionalized imidazole structure for illustrative purposes. mdpi.com

Analysis of Crystal Packing and Hydrogen Bonding Networks

While a definitive crystal structure for this compound is not publicly available, the analysis of closely related structures provides significant insight into its expected solid-state architecture. The molecule possesses multiple hydrogen bond donors (the amino group and the imidazole N-H) and acceptors (the cyano nitrogen, the carbonyl oxygen, the ester oxygen, and the imidazole nitrogen), predisposing it to form extensive and robust hydrogen-bonding networks.

It is anticipated that the crystal packing would be dominated by intermolecular hydrogen bonds. For instance, the amino group can form N-H···N hydrogen bonds with the cyano group of an adjacent molecule, leading to the formation of centrosymmetric dimers. Such motifs are commonly observed in related crystal structures, creating stable R²₂(12) ring patterns. nih.gov Furthermore, the amino group's second hydrogen and the imidazole N-H are available to form N-H···O bonds with the carbonyl oxygen of the methyl carboxylate group, linking these dimers into extended one-, two-, or three-dimensional networks. nih.gov

Co-crystallization Studies with Other Molecules

The rich hydrogen-bonding capabilities of the imidazole moiety make this compound an excellent candidate for co-crystallization studies. Co-crystals are multi-component solids where different molecules are held together in a single crystal lattice through non-covalent interactions. researchgate.net This technique is widely employed to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability, without altering their chemical structure. researchgate.net

Imidazole derivatives are frequently used as "co-formers" in the design of pharmaceutical co-crystals. semanticscholar.orgnih.gov The imidazole ring can participate in robust N-H···N and N-H···O synthons, which are predictable and strong intermolecular interactions. nih.gov For instance, the imidazole N-H can form a strong hydrogen bond with a carboxylic acid or amide group on an API.

In the context of this compound, the amino group and the cyano group provide additional sites for directed intermolecular interactions. Co-crystallization with molecules containing carboxylic acid or amide functionalities could lead to the formation of well-defined supramolecular structures. The formation of these co-crystals can be achieved through various methods, including liquid-assisted grinding, solvent evaporation, and slurrying. researchgate.netnih.gov Characterization of the resulting co-crystals would typically involve techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR to confirm the formation of a new crystalline phase and to elucidate the intermolecular interactions. semanticscholar.orgnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a powerful non-destructive method for identifying the functional groups present in a molecule and for monitoring the progress of chemical reactions. scirp.org The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its constituent groups.

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amino (N-H) | Stretching | 3500 - 3300 | IR, Raman |

| Bending (Scissoring) | 1650 - 1580 | IR | |

| Cyano (C≡N) | Stretching | 2260 - 2200 | IR, Raman |

| Carbonyl (C=O) | Stretching | 1750 - 1730 | IR, Raman |

| Imidazole Ring | C=N Stretching | 1600 - 1500 | IR, Raman |

| Ring Breathing/Deformation | 1500 - 1000 | IR, Raman | |

| C-N Bonds | Stretching | 1350 - 1250 | IR |

| Methyl Ester (C-O) | Stretching | 1300 - 1100 | IR |

Data compiled from analogous compounds and general spectroscopic principles. scirp.orgsci.amresearchgate.net

The N-H stretching vibrations of the primary amino group and the imidazole ring are expected to appear in the high-frequency region of the IR spectrum, typically between 3500 and 3000 cm⁻¹. sci.am The cyano group (C≡N) stretch gives rise to a sharp and intense band in the 2260-2200 cm⁻¹ region, which is a highly characteristic feature in both IR and Raman spectra. scirp.org The carbonyl (C=O) stretching of the methyl ester will be observed as a strong absorption around 1750-1730 cm⁻¹. The imidazole ring itself will have a series of characteristic vibrations, including C=N and C=C stretching modes between 1600 and 1400 cm⁻¹, as well as various in-plane and out-of-plane ring deformation modes at lower frequencies. sci.amresearchgate.net

The complementary nature of IR and Raman spectroscopy is particularly useful. scirp.org For instance, the symmetric C≡N stretch, while visible in the IR, is often stronger and more readily observed in the Raman spectrum due to the change in polarizability during the vibration. scirp.org These spectroscopic fingerprints are invaluable for confirming the molecular structure and can be used to track chemical modifications of the functional groups, for example, during co-crystallization or derivatization reactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about the extent of conjugation and the presence of chromophores. The UV-Vis absorption spectrum of this compound is dictated by the electronic structure of the substituted imidazole ring.

The imidazole ring itself is an aromatic heterocycle, and its π → π* transitions are expected to be the dominant feature in the UV region. For many tetrasubstituted imidazole derivatives, the primary absorption peaks are observed below 290 nm. rsc.org The presence of electron-donating (amino) and electron-withdrawing (cyano, methyl carboxylate) groups on the imidazole ring can lead to intramolecular charge transfer (ICT) transitions. rsc.org These ICT bands are often sensitive to solvent polarity, exhibiting a bathochromic (red) or hypsochromic (blue) shift with increasing solvent polarity, a phenomenon known as solvatochromism. rsc.org

The electronic transitions can be summarized as follows:

| Transition | Description | Expected Wavelength Range |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital within the imidazole ring. | < 290 nm |

| n → π | Excitation of a non-bonding electron (from N or O) to a π antibonding orbital. Often lower in intensity. | ~300 - 350 nm |

| Intramolecular Charge Transfer (ICT) | Electron redistribution from the amino group (donor) to the cyano/carboxylate groups (acceptors) upon photoexcitation. | > 300 nm, solvent dependent |

Data based on studies of similar substituted imidazole systems. rsc.orgrsc.org

The conjugation of the cyano and carboxylate groups with the imidazole π-system is expected to cause a bathochromic shift of the absorption maximum compared to unsubstituted imidazole. The amino group, acting as a strong auxochrome, will likely further shift the absorption to longer wavelengths and increase the molar absorptivity. The precise location and intensity of the absorption bands would provide valuable insight into the electronic communication between the various substituents mediated by the heterocyclic core.

Computational and Theoretical Investigations of Methyl 2 Amino 4 Cyano 1h Imidazole 5 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to exploring the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and orbital energies, which govern the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry for its favorable balance of accuracy and computational cost. aps.org It is particularly well-suited for studying the ground state properties of organic molecules. For imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to determine the most stable three-dimensional geometry by optimizing bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov

A key outcome of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability. nih.gov For similar heterocyclic systems, population analysis reveals that the iso-densities of these orbitals are often concentrated on the imidazole and aromatic moieties. nih.gov

Table 1: Representative Ground State Properties from DFT Calculations

| Property | Description | Typical Significance |

|---|---|---|

| Optimized Geometry | Calculated bond lengths (Å) and angles (°) corresponding to the minimum energy structure. | Provides the most stable 3D conformation of the molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital (in eV). | Indicates the tendency to donate electrons (ionization potential). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital (in eV). | Indicates the ability to accept electrons (electron affinity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (in eV). | Correlates with chemical stability and reactivity. nih.gov |

| Dipole Moment | A measure of the net molecular polarity (in Debye). | Influences intermolecular interactions and solubility. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles without using experimental data or empirical parameters. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT functionals. Consequently, they can yield highly accurate results for molecular energies and properties. However, their high computational expense often limits their application to smaller molecules or for benchmarking results obtained from less demanding methods like DFT. For a molecule the size of methyl 2-amino-4-cyano-1H-imidazole-5-carboxylate, these methods would typically be reserved for calculating a specific property with high precision rather than for routine geometry optimization or frequency calculations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are invaluable for interpreting and predicting experimental spectra. DFT methods can reliably predict vibrational frequencies corresponding to infrared (IR) spectra. mdpi.com However, calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve accuracy, they are commonly multiplied by an empirical scale factor (e.g., 0.9614). researchgate.net

For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is the standard for predicting ¹H and ¹³C chemical shifts. researchgate.net These calculations provide theoretical spectra that can aid in the structural elucidation of newly synthesized compounds by comparing the predicted shifts to those observed experimentally. researchgate.netnih.gov

Table 2: Computational Prediction of Spectroscopic Data

| Spectroscopic Parameter | Computational Method | Typical Application |

|---|---|---|

| Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-31G(d,p)) | Assignment of experimental IR and Raman spectral bands. materialsciencejournal.org |

| NMR Chemical Shifts (ppm) | GIAO method within DFT | Prediction of ¹H and ¹³C NMR spectra to aid in structure verification. researchgate.net |

| Electronic Transitions (nm) | Time-Dependent DFT (TD-DFT) | Prediction of UV-Visible absorption spectra. materialsciencejournal.org |

Modeling of Reaction Mechanisms and Transition State Structures

Computational modeling allows for the in-depth investigation of reaction pathways, providing insights that are often inaccessible through experimental means alone.

By mapping the potential energy surface of a reaction, computational chemists can trace the entire course of a chemical transformation. This involves identifying all relevant stationary points, including reactants, products, intermediates, and, crucially, transition states. nih.gov A transition state is an energy maximum along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. rsc.org

The energy difference between the reactants and the highest-energy transition state determines the activation energy (often expressed as Gibbs free energy of activation, ΔG‡), which governs the reaction rate. nih.gov Computational studies on the synthesis of related imidazole derivatives have successfully mapped the free energy profiles for cyclization and aromatization steps, calculating energy barriers for each elementary step in the proposed mechanism. nih.gov

Many organic reactions can potentially yield multiple products, leading to challenges in selectivity (e.g., regioselectivity or chemoselectivity). Computational studies are exceptionally useful for understanding and predicting the origins of this selectivity. By calculating the activation energies for all plausible reaction pathways, researchers can determine the kinetically favored product—the one formed via the lowest-energy barrier. nih.gov

For example, in syntheses leading to imidazole-4-carboxamides, DFT studies have shown how specific substituent groups can steer the reaction's regioselectivity. nih.gov By comparing the energy profiles for the formation of an imidazole versus a competing 1,2-dihydropyrazine, it was demonstrated that a 2-hydroxyaryl group promotes an intramolecular proton transfer that decisively favors the imidazole formation pathway. nih.gov This predictive power allows for the rational design of substrates and reaction conditions to achieve a desired chemical outcome.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic interactions between a solute and its surrounding solvent molecules. For this compound, MD simulations can provide invaluable insights into its solvation shell structure, hydrogen bonding networks, and the nature of its intermolecular interactions, which are crucial for understanding its behavior in various chemical and biological environments.

In a simulated aqueous environment, the solvation of this compound would be dictated by the interplay of its various functional groups. The amino group (-NH2) and the imidazole ring nitrogens are expected to act as hydrogen bond donors and acceptors, forming strong interactions with water molecules. The carboxylate group (-COOCH3), with its ester oxygen, can also participate in hydrogen bonding as an acceptor. The cyano group (-C≡N), with its electronegative nitrogen atom, can also engage in dipole-dipole interactions and potentially weak hydrogen bonds with water.

MD simulations can elucidate the specific arrangement of water molecules in the first and second solvation shells. Radial distribution functions (RDFs) can be calculated to determine the probable distances between specific atoms of the solute and the oxygen or hydrogen atoms of water, revealing the strength and geometry of these interactions. For instance, the RDFs for the amino hydrogens and the imidazole N-H with water oxygens would likely show sharp peaks at distances characteristic of strong hydrogen bonds.

Intermolecular interactions between molecules of this compound itself can also be investigated using MD simulations in non-polar or low-polarity solvents, or even in the solid state. These simulations can reveal the preferred modes of self-association, such as the formation of dimers or larger aggregates. The cyano-cyano interactions, as observed in other cyano-substituted imidazole derivatives, could play a significant role in the crystal packing and intermolecular organization. nih.gov Hydrogen bonding between the amino group of one molecule and the carboxylate or cyano group of another would also be a prominent feature.

Table 1: Potential Intermolecular Interactions of this compound Investigated by Molecular Dynamics Simulations

| Interacting Group on Solute | Potential Interacting Partner (Solvent/Solute) | Type of Interaction | Significance |

| Amino group (-NH2) | Water (Oxygen) / Carboxylate, Cyano (Nitrogen) | Hydrogen Bond Donor | Strong directional interaction influencing solvation and self-association. |

| Imidazole Ring (N-H) | Water (Oxygen) / Carboxylate, Cyano (Nitrogen) | Hydrogen Bond Donor | Contributes to the hydrophilic character and potential for aggregation. |

| Imidazole Ring (N) | Water (Hydrogen) | Hydrogen Bond Acceptor | Enhances solubility in protic solvents. |

| Carboxylate (-COOCH3) | Water (Hydrogen) | Hydrogen Bond Acceptor | Influences the orientation of solvent molecules. |

| Cyano group (-C≡N) | Water (Hydrogen) / Cyano (Nitrogen) | Dipole-Dipole, Weak Hydrogen Bond Acceptor | Can lead to specific packing arrangements and influence material properties. |

Quantitative Structure-Activity Relationship (QSAR) for Non-Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with a specific activity. While often used in drug discovery for biological activities, QSAR can also be applied to predict non-biological properties such as materials properties (e.g., solubility, melting point, thermal stability) and catalytic activity. For this compound, a QSAR study would involve compiling a dataset of related imidazole derivatives with known non-biological activities and developing a predictive model based on their molecular descriptors.

The development of a robust QSAR model for non-biological activities of imidazole derivatives would follow a systematic approach. First, a diverse dataset of imidazole compounds with experimentally determined properties would be collected. The three-dimensional structures of these molecules would then be generated and optimized using computational chemistry methods. A wide range of molecular descriptors would be calculated for each molecule. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices (e.g., Balaban index, Wiener index), connectivity indices, and 2D pharmacophore fingerprints. These describe the atom-atom connectivity in the molecule.

3D descriptors: Geometric descriptors (e.g., molecular surface area, volume), steric parameters (e.g., Verloop sterimol parameters), and electronic descriptors (e.g., dipole moment, partial charges, HOMO/LUMO energies). These depend on the 3D conformation of the molecule.

Once the descriptors are calculated, a statistical method is employed to build the QSAR model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.gov The goal is to find a mathematical equation that best describes the relationship between the descriptors (independent variables) and the observed activity (dependent variable).

For predicting materials properties of compounds like this compound, descriptors related to intermolecular forces would be particularly important. For instance, descriptors encoding information about hydrogen bonding capacity, dipole moment, and polarizability would likely be critical for predicting solubility and melting point. For catalytic applications, electronic descriptors such as HOMO/LUMO energies and the distribution of electrostatic potential on the molecular surface would be highly relevant, as they relate to the molecule's ability to donate or accept electrons and interact with substrates.

The predictive power and robustness of the developed QSAR model must be rigorously validated using both internal and external validation techniques. nih.govijpsonline.com Internal validation methods include leave-one-out cross-validation (LOO-CV), while external validation involves using an independent test set of compounds that were not used in the model development. A validated QSAR model can then be used to predict the non-biological activities of new, untested compounds like this compound, thereby guiding the design of new materials or catalysts with desired properties.

Table 2: Examples of Molecular Descriptors for QSAR Modeling of Non-Biological Activities

| Descriptor Category | Specific Descriptor Example | Potential Non-Biological Activity Correlation |

| Constitutional (1D) | Molecular Weight | General correlation with bulk properties. |

| Topological (2D) | Balaban Index (J) | Can correlate with shape-dependent properties like viscosity. researchgate.net |

| Geometrical (3D) | Molecular Surface Area | Related to solubility and interaction potential. |

| Electrostatic (3D) | Dipole Moment | Influences intermolecular interactions and dielectric properties. ijpsonline.com |

| Quantum Chemical (3D) | HOMO/LUMO Energies | Correlates with reactivity, electron-donating/accepting ability, and catalytic activity. |

| Hydrophobicity (3D) | LogP | Important for predicting solubility in different media. researchgate.net |

Applications in Advanced Materials Science and Catalysis

Methyl 2-amino-4-cyano-1H-imidazole-5-carboxylate as a Building Block for Functional Polymers and Copolymers

The multifunctional nature of this compound makes it a promising monomer for the development of functional polymers and copolymers with tailored properties. The presence of the primary amino group and the potential for modification of the carboxylate and cyano groups offer multiple avenues for polymerization and functionalization.

Integration into Polymeric Backbones for Novel Architectures

The bifunctional character of this compound, primarily through its amino and carboxylate functionalities (after hydrolysis to the carboxylic acid), allows for its integration into various polymer backbones. For instance, it can be utilized in step-growth polymerization reactions such as polycondensation to form polyamides or polyimides. The imidazole (B134444) ring, being a thermally stable heterocyclic unit, can impart enhanced thermal resistance to the resulting polymers, a desirable characteristic for high-performance materials.

The incorporation of this imidazole derivative can lead to polymers with novel architectures, including linear, branched, or cross-linked structures. The specific architecture will depend on the polymerization conditions and the choice of comonomers. For example, reaction with diacyl chlorides could yield linear polyamides, while the use of multifunctional comonomers could lead to the formation of three-dimensional polymer networks.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Comonomer Example | Potential Polymer Backbone Feature |

| Polyamide | Terephthaloyl chloride | Amide linkages with imidazole pendants |

| Polyimide | Pyromellitic dianhydride | Imide rings with imidazole pendants |

| Polyester | Ethylene glycol (after hydrolysis of ester) | Ester linkages with imidazole pendants |

This table presents hypothetical examples to illustrate the potential for polymer synthesis.

Development of Functionalized Polymeric Materials

The pendant amino, cyano, and imidazole nitrogen atoms on the polymer backbone, derived from this compound, provide sites for post-polymerization modification. This allows for the development of functionalized polymeric materials with specific properties for targeted applications. For instance, the amino groups can be functionalized to introduce specific recognition sites or to alter the solubility of the polymer. The imidazole units can act as proton conductors or as coordination sites for metal ions, leading to materials with applications in fuel cells or catalysis.

The cyano group, while less reactive, can also be a site for chemical transformation, for example, through hydrolysis to a carboxylic acid or reduction to an amine, further expanding the functionalization possibilities. The resulting functionalized polymers could find use in areas such as ion-exchange resins, membranes for separation processes, or as scaffolds for catalysts.

Ligand Precursor in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The presence of multiple potential coordination sites—the amino group, the nitrogen atoms of the imidazole ring, and the carbonyl oxygen of the ester group (or the carboxylate oxygen after hydrolysis)—makes this compound an excellent candidate as a ligand precursor in coordination chemistry.

Synthesis of Novel Metal Complexes

This imidazole derivative can coordinate to a wide variety of metal ions to form novel metal complexes. The coordination mode can be versatile, acting as a monodentate, bidentate, or even a bridging ligand, depending on the metal ion, reaction conditions, and the presence of other coordinating species. For example, it could form a chelate ring by coordinating through the amino group and one of the imidazole nitrogens. The synthesis of such complexes could lead to new materials with interesting magnetic, optical, or catalytic properties. The study of these complexes can provide insights into the coordination preferences of different metal ions and the electronic effects of the cyano and carboxylate substituents on the imidazole ring.

Table 2: Potential Coordination Modes of this compound with Metal Ions

| Coordination Mode | Potential Coordinating Atoms | Example Metal Ion |

| Monodentate | N (imidazole ring) | Cu(II) |

| Bidentate Chelate | N (amino group), N (imidazole ring) | Pd(II) |

| Bridging | N (imidazole ring), N' (imidazole ring) | Ag(I) |

This table illustrates potential coordination scenarios based on the structure of the molecule.

Application in MOF Design and Synthesis

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The multifunctional nature of this compound, particularly after hydrolysis of the ester to a carboxylate, makes it a highly suitable building block for the synthesis of novel MOFs. The carboxylate group can bridge metal centers, while the imidazole and amino groups can provide additional coordination sites and functionalize the pores of the MOF.

The resulting MOFs could exhibit high porosity and surface area, making them promising for applications in gas storage and separation, catalysis, and sensing. The presence of the amino and cyano groups within the MOF pores could be exploited to tune the framework's properties, such as its selectivity for certain gas molecules or its catalytic activity. The rigid and planar structure of the imidazole ring can also contribute to the formation of robust and thermally stable MOF architectures.

Component in Supramolecular Assemblies and Self-Assembled Systems

The ability of this compound to participate in non-covalent interactions, particularly hydrogen bonding, makes it a valuable component for the construction of supramolecular assemblies and self-assembled systems. The amino group and the N-H of the imidazole ring can act as hydrogen bond donors, while the nitrogen atoms of the imidazole and cyano group, as well as the carbonyl oxygen, can act as hydrogen bond acceptors.

These hydrogen bonding interactions can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional structures, such as tapes, sheets, or networks. The formation of these supramolecular architectures can be influenced by factors such as solvent, temperature, and the presence of other molecules that can co-crystallize. The resulting self-assembled systems could have applications in areas like crystal engineering, molecular recognition, and the development of "smart" materials that respond to external stimuli. The study of these assemblies provides fundamental insights into the principles of molecular self-organization.

Role in Heterogeneous and Homogeneous Catalysis (excluding biocatalysis linked to biological systems)

The imidazole scaffold is a well-established motif in catalysis due to its versatile coordination properties and its ability to act as both a proton donor and acceptor. Imidazole and its derivatives are integral components of N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metal catalysts, and they can also function as organocatalysts themselves. However, specific research detailing the role of this compound as a catalyst in either homogeneous or heterogeneous systems is scarce. The functional groups present on this molecule, including the amino, cyano, and carboxylate moieties, suggest potential for coordination with metal centers or for participating in hydrogen bonding and other non-covalent interactions crucial for catalysis. Further investigation is required to explore and establish its catalytic efficacy.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a rapidly growing field in synthetic chemistry. Imidazole and its derivatives have been successfully employed as organocatalysts in a variety of transformations. Their basic nitrogen atoms can act as Brønsted or Lewis bases, while the N-H proton can serve as a Brønsted acid or a hydrogen bond donor.